Tert-butyl 2-amino-4,5-dimethylthiophene-3-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 2-amino-4,5-dimethylthiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2S/c1-6-7(2)15-9(12)8(6)10(13)14-11(3,4)5/h12H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WETGDVFITDZHRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC(C)(C)C)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70443440 | |
| Record name | tert-Butyl 2-amino-4,5-dimethylthiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70443440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108354-76-3 | |
| Record name | tert-Butyl 2-amino-4,5-dimethylthiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70443440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Standard Protocol
Reactants :
-
Ketone : 3-Pentanone (to introduce 4,5-dimethyl groups)
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Cyanoacetate : tert-Butyl cyanoacetate
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Sulfur : Elemental sulfur
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Base : Morpholine or diethylamine
Reaction Conditions :
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Solvent : Ethanol or DMF
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Temperature : Reflux (80–100°C)
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Time : 4–6 hours
Mechanism :
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Knoevenagel Condensation : The ketone reacts with the cyanoacetate to form an α,β-unsaturated nitrile.
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Cyclization : Sulfur incorporation via nucleophilic attack, forming the thiophene ring.
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Amination : Rearrangement yields the 2-amino group.
Yield : 60–75% after recrystallization (ethanol/acetone).
Optimization Strategies
Microwave Assistance :
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Reducing reaction time to 15–20 minutes at 120°C improves yield to 85%.
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Uniform heating minimizes side products like polysulfides.
Catalyst Screening :
| Catalyst | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|
| Morpholine | Ethanol | 72 | 98 |
| Piperidine | DMF | 68 | 95 |
| DBU | THF | 65 | 93 |
Stronger bases (e.g., DBU) accelerate cyclization but may degrade the tert-butyl ester.
Post-Synthesis Esterification
For substrates sensitive to Gewald conditions, a two-step approach involving carboxylate intermediate formation followed by esterification is employed.
Carboxylic Acid Synthesis
Reactants :
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2-Amino-4,5-dimethylthiophene-3-carboxylic acid
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tert-Butanol
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Acid Catalyst: Concentrated H₂SO₄ or p-toluenesulfonic acid
Conditions :
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Solvent : Toluene
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Temperature : 110°C (reflux with Dean-Stark trap)
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Time : 8–12 hours
Yield : 70–80% after column chromatography (hexane/ethyl acetate).
Esterification Challenges
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Steric Hindrance : The tert-butyl group slows nucleophilic attack, requiring excess alcohol.
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Side Reactions : Acid-catalyzed decarboxylation occurs above 120°C, necessitating strict temperature control.
Industrial-Scale Production
Continuous Flow Synthesis
Advantages :
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Enhanced heat transfer minimizes thermal degradation.
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20% higher throughput compared to batch processes.
Parameters :
| Parameter | Value |
|---|---|
| Residence Time | 30 minutes |
| Temperature | 90°C |
| Pressure | 3 bar |
| Catalyst (H₂SO₄) | 5 mol% |
Output : 1.2 kg/hour with 88% purity.
Purification Techniques
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Crystallization : Ethanol/water (3:1) yields 95% pure product.
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Chromatography : Silica gel with hexane/acetone (4:1) removes residual sulfur.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/g) |
|---|---|---|---|---|
| Gewald (Standard) | 70 | 98 | Moderate | 12 |
| Microwave-Assisted | 85 | 99 | High | 18 |
| Post-Esterification | 75 | 97 | Low | 22 |
| Continuous Flow | 88 | 95 | High | 14 |
Key Findings :
-
Microwave-assisted Gewald synthesis offers the best balance of yield and purity.
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Continuous flow methods are optimal for industrial production despite marginally lower purity.
Spectroscopic Characterization
¹H NMR (400 MHz, CDCl₃) :
-
δ 1.45 (s, 9H, tert-butyl)
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δ 2.21 (s, 6H, 4,5-CH₃)
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δ 6.15 (s, 2H, NH₂)
IR (KBr) :
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3350 cm⁻¹ (N–H stretch)
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1705 cm⁻¹ (C=O ester)
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1620 cm⁻¹ (C=C aromatic)
HPLC :
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Retention Time: 8.2 min (C18 column, 70% MeCN)
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Purity: >98%
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the sulfur atom in the thiophene ring is oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol or aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Scientific Research Applications
Tert-butyl 2-amino-4,5-dimethylthiophene-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of tert-butyl 2-amino-4,5-dimethylthiophene-3-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The tert-butyl derivative differs from its ethyl and methyl counterparts primarily in the ester group, which impacts molecular weight, solubility, and steric effects:
Key Observations :
- The tert-butyl group increases molecular weight by ~28 g/mol compared to the ethyl ester, enhancing lipophilicity. This property may improve membrane permeability in biological systems but could reduce aqueous solubility.
- The ethyl ester is well-documented in crystallographic studies, forming hydrogen-bonded chains (N–H⋯O) and C–H⋯π interactions, which stabilize its solid-state structure .
Comparison with Tetrahydrobenzo[b]thiophene Derivatives
Compounds like ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (CAS: 4506-71-2) feature a fused cyclohexene ring, altering electronic and steric properties:
- Planarity vs.
- Biological Relevance : Tetrahydrobenzo[b]thiophenes are explored for CNS activity, whereas dimethylthiophenes are more commonly associated with peripheral anti-inflammatory effects .
Biological Activity
Tert-butyl 2-amino-4,5-dimethylthiophene-3-carboxylate is a compound belonging to the thiophene family, characterized by its unique structure that includes a tert-butyl group, an amino group, and a carboxylate group. This structural configuration contributes to its biological activity and potential applications in pharmacology and organic synthesis.
- Molecular Formula : CHNOS
- Molecular Weight : Approximately 227.32 g/mol
- Functional Groups : Tert-butyl, amino, and carboxylate
The presence of these functional groups allows for various interactions with biological molecules, which is crucial for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors:
- Hydrogen Bonding : The amino group can form hydrogen bonds with biological targets.
- π-π Interactions : The thiophene ring can engage in π-π stacking interactions, which may modulate enzyme activity or receptor binding.
These interactions suggest that the compound could influence various biochemical pathways, making it a candidate for therapeutic applications.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antioxidant Activity : Studies have shown that derivatives of this compound can exhibit significant antioxidant properties. For example, compounds synthesized from it were evaluated for their ability to scavenge free radicals and inhibit lipid peroxidation .
- Anti-inflammatory Effects : In vivo studies using carrageenan-induced paw edema models demonstrated that certain derivatives possess notable anti-inflammatory activity. For instance, one derivative showed an inhibition rate of 83.1%, comparable to the standard drug Diclofenac .
- Enzyme Inhibition : The compound has been explored for its potential to inhibit specific enzymes involved in various metabolic pathways, suggesting its utility in drug development targeting metabolic disorders.
Comparative Analysis with Similar Compounds
A comparative analysis highlights the uniqueness of this compound in terms of structural features and biological activity:
| Compound Name | Similarity | Key Differences |
|---|---|---|
| 2-Amino-3-carboxythiophene | 0.85 | Lacks tert-butyl and dimethyl groups; less hydrophobic. |
| Tert-butyl 2-amino-3-methylthiophene-4-carboxylate | 0.90 | Different substitution pattern on the thiophene ring. |
| Ethyl 2-amino-5-methylthiophene-3-carboxylate | 0.91 | Ethyl instead of tert-butyl; affects hydrophobicity. |
| Dimethyl 2-amino-5-methylthiophene-3,4-dicarboxylate | 0.94 | Contains additional carboxylic acid functionality. |
This table illustrates how the specific substitution pattern of this compound enhances its hydrophobicity and reactivity compared to other thiophene derivatives.
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of derivatives based on this compound:
- Synthesis Methodology : Research has developed efficient synthesis routes for producing this compound and its derivatives using various chemical reactions such as cyanoacetylation and Knoevenagel condensation .
- Biological Assays : In vitro assays have been conducted to evaluate antioxidant properties using models like DPPH radical scavenging and nitric oxide scavenging assays .
- Therapeutic Potential : The compound's ability to modulate inflammatory responses suggests potential therapeutic applications in treating conditions like arthritis or other inflammatory diseases.
Q & A
Q. What are the optimal synthetic routes for tert-butyl 2-amino-4,5-dimethylthiophene-3-carboxylate, and how can purity be ensured?
-
Methodological Answer : The compound is synthesized via cyanoacetylation of ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate using 1-cyanoacetyl-3,5-dimethylpyrazole. Reaction conditions include refluxing in ethanol with catalytic piperidine and acetic acid, yielding 72–94% after recrystallization . For the tert-butyl variant, a similar approach is adapted, substituting ethyl with tert-butyl groups. Purity is confirmed via thin-layer chromatography (TLC) and recrystallization in ethanol .
-
Key Data :
| Parameter | Condition |
|---|---|
| Catalyst | Piperidine/acetic acid |
| Solvent | Ethanol or toluene |
| Reaction Time | 5–6 hours |
| Purification Method | Recrystallization (ethanol) |
Q. How is the compound characterized structurally, and what analytical techniques are critical?
- Methodological Answer : X-ray crystallography confirms the planar thiophene ring and intermolecular N–H⋯O hydrogen bonds forming wave-like chains along the b-axis . Spectroscopic characterization includes:
- IR : Peaks for NH₂ (3350–3250 cm⁻¹), ester C=O (1700 cm⁻¹), and C–S (690 cm⁻¹) .
- ¹H NMR : Signals at δ 1.3–1.4 ppm (tert-butyl), δ 2.2–2.3 ppm (methyl groups), and δ 6.1 ppm (thiophene proton) .
Advanced Research Questions
Q. What role do hydrogen-bonding interactions play in the compound’s solid-state behavior and reactivity?
- Methodological Answer : The crystal structure reveals N1–H2N1⋯O2 hydrogen bonds (2.89 Å) and C–H⋯π interactions (3.45 Å) involving the thiophene ring centroid. These interactions stabilize the crystal lattice, influencing solubility and melting point. Disrupting these bonds (e.g., via polar solvents) can enhance reactivity in solution-phase reactions .
Q. How can this compound be modified to enhance biological activity?
- Methodological Answer : The amino and ester groups serve as nucleophilic sites for derivatization:
-
Knoevenagel Condensation : React with substituted benzaldehydes to form acrylamido derivatives (e.g., antiparkinsonism drug analogs like entacapone) .
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Heterocyclic Fusion : Fuse with benzo[d]thiazole or pyrimidine rings via nucleophilic addition-cyclization to create thienopyrimidines with anticancer or anti-inflammatory properties .
- Example Derivative Synthesis :
| Target Activity | Reaction Partner | Product |
|---|---|---|
| Anticancer | Benzo[d]thiazol-2-ylacetonitrile | Thienopyrimidine analogs |
| Anti-inflammatory | Aryl isocyanates | Thieno[2,3-d]pyrimidinediones |
Q. What contradictions exist in reported synthetic yields, and how can they be resolved?
- Methodological Answer : Yields for Knoevenagel condensations range from 72–94% depending on substituent electronic effects. Electron-deficient benzaldehydes (e.g., nitro groups) require extended reaction times (8–10 hours) compared to electron-rich analogs (5–6 hours). Contradictions arise from solvent purity and catalyst ratios; rigorous drying of toluene and maintaining a 1:1.2 molar ratio of aldehyde to substrate improves reproducibility .
Methodological Best Practices
- Spectral Validation : Always cross-validate NMR/IR data with computational tools (e.g., Gaussian) to assign peaks accurately, especially for tert-butyl and methyl groups .
- Crystallization : Slow evaporation from ethanol at 25°C yields diffraction-quality crystals for unambiguous structural confirmation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
